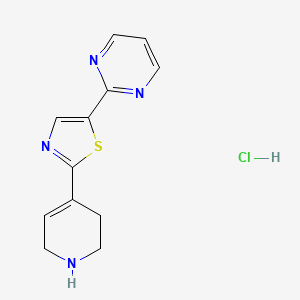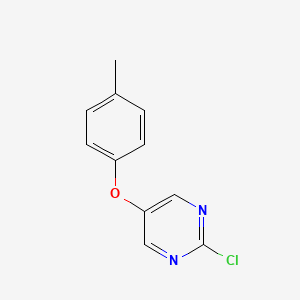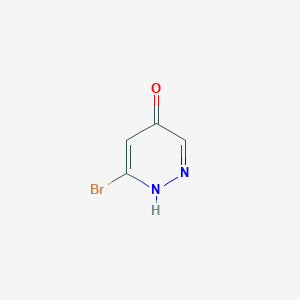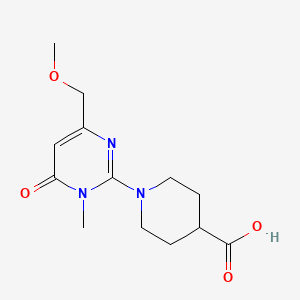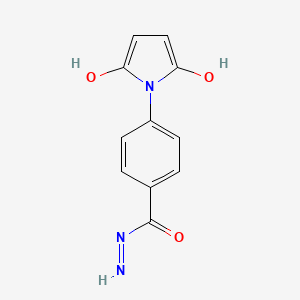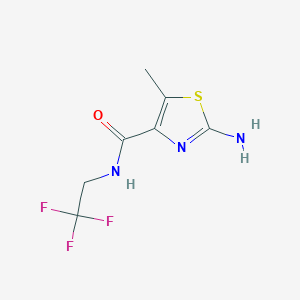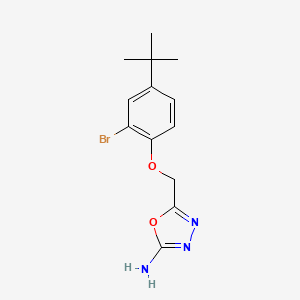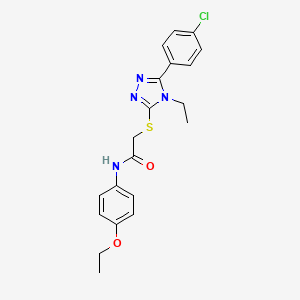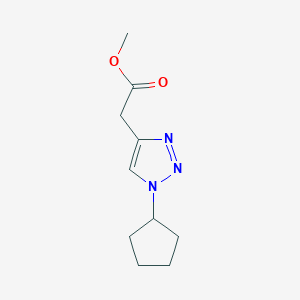
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and biochemistry. The unique structure of this compound, featuring a cyclopentyl group attached to the triazole ring, imparts specific chemical properties that make it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction.” This method is favored for its efficiency and high yield. The general procedure involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and the addition of a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
For large-scale production, the process can be optimized by using inexpensive catalysts such as copper(I) oxide (Cu2O) without the need for additional ligands. The reaction mixture is typically stirred at room temperature, and the product is isolated by crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Applications De Recherche Scientifique
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole core but differ in their substituents, leading to different chemical and biological properties.
1,2,4-Triazoles: Another class of triazoles with distinct structural and functional characteristics.
Uniqueness
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate is unique due to its cyclopentyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl 2-(1-cyclopentyltriazol-4-yl)acetate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)6-8-7-13(12-11-8)9-4-2-3-5-9/h7,9H,2-6H2,1H3 |
Clé InChI |
BPHATOSUDIDCIB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CN(N=N1)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11778417.png)

![Furo[2,3-b]pyridin-4-ol](/img/structure/B11778429.png)
![tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11778430.png)
![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
